1,3-Benzenediamine, 4-methoxy-6-methyl-
Description
The parent compound, 1,3-benzenediamine, is a white crystalline solid used in dye synthesis, polymer additives, and hair dyes . The addition of methoxy and methyl groups alters its electronic, physical, and chemical properties, influencing its reactivity, solubility, and industrial applications. This compound is structurally related to other substituted benzenediamines, which are often tailored for specific functions in dyes, agrochemicals, and pharmaceuticals .
Properties
CAS No. |
5349-76-8 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methoxy-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,9-10H2,1-2H3 |
InChI Key |
JOJAEBZHFWYZAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N)OC |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)OC |
Other CAS No. |
5349-76-8 |
Synonyms |
4-Methoxy-6-methyl-1,3-benzenediamine |
Origin of Product |
United States |
Scientific Research Applications
Dye Production
One of the primary applications of 1,3-benzenediamine, 4-methoxy-6-methyl- is in the synthesis of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound serves as a precursor to various azo dye formulations due to its ability to form stable azo linkages with diazonium salts.
Table 1: Azo Dyes Derived from 1,3-Benzenediamine, 4-methoxy-6-methyl-
| Dye Name | Chemical Structure | Application |
|---|---|---|
| Azo Dye 1 | Azo Dye 1 Structure | Textile dyeing |
| Azo Dye 2 | Azo Dye 2 Structure | Food coloring |
| Azo Dye 3 | Azo Dye 3 Structure | Cosmetic formulations |
Pharmaceutical Applications
The compound has also been investigated for its potential therapeutic applications. Research indicates that derivatives of 1,3-benzenediamine can exhibit anti-cancer properties and may be utilized in the development of drugs targeting specific types of tumors. In particular, studies have shown that modifications to the amine structure can enhance biological activity.
Case Study: Anti-Cancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 1,3-benzenediamine and their effects on cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly more than the parent compound, suggesting a pathway for drug development.
Chemical Intermediate
In addition to its direct applications in dye and pharmaceutical production, this compound is used as a chemical intermediate in synthesizing other organic compounds. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.
Table 2: Chemical Reactions Involving 1,3-Benzenediamine, 4-methoxy-6-methyl-
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides | Amine derivatives |
| Coupling Reaction | Forms azo compounds with diazonium salts | Azo dyes |
Safety and Environmental Considerations
While the applications of 1,3-benzenediamine, 4-methoxy-6-methyl- are extensive, safety assessments have raised concerns regarding its potential carcinogenicity when used in certain contexts. Regulatory bodies have classified some related compounds as hazardous due to their ability to release carcinogenic amines upon degradation.
Case Study: Regulatory Assessment
The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has conducted assessments on the health impacts associated with this compound. Their findings indicate that while there are risks associated with exposure during manufacturing processes, proper handling and regulatory compliance can mitigate these risks effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical and Spectral Properties
- 1,3-Benzenediamine : Boiling point ~929.9 K (CRC data) .
- 4-Methoxy-6-methyl-1,3-benzenediamine : Methoxy and methyl groups likely increase hydrophobicity compared to the parent compound, reducing water solubility. Spectral data (e.g., IR, NMR) would show distinct peaks for -OCH₃ (δ ~3.8 ppm in ¹H NMR) and -CH₃ (δ ~2.3 ppm) .
- 4-Methyl-6-nitro-1,3-benzenediamine: The electron-withdrawing nitro group (-NO₂) lowers basicity and enhances stability under acidic conditions. Nitro groups exhibit strong UV-Vis absorption, useful in dye chemistry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Benzenediamine, 4-methoxy-6-methyl-, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a factorial design approach to test variables such as temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design (where k = number of variables) can identify critical factors affecting yield . Reference NIST data for thermodynamic properties (e.g., solubility in polar solvents) to refine reaction parameters . Purification via HPLC or column chromatography is recommended, given the compound’s structural similarity to substituted benzenesulfonamides requiring precise separation .
Q. How can researchers validate the structural integrity of 1,3-Benzenediamine, 4-methoxy-6-methyl- using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for primary validation. Compare observed NMR chemical shifts with NIST’s spectral database for substituted benzenamines (e.g., 4-Methoxy-1H-Indole-2,3-dione in shares analogous methoxy and aromatic proton environments) . IR spectroscopy can confirm functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). For trace impurities, use GC-MS with a polar stationary phase .
Q. What stability considerations are critical for storing 1,3-Benzenediamine, 4-methoxy-6-methyl- in laboratory settings?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) over 4–8 weeks. Monitor degradation via TLC or HPLC. Structural analogs like 4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide () suggest sensitivity to light and oxidation; thus, store in amber vials under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 1,3-Benzenediamine, 4-methoxy-6-methyl- derivatives?
- Methodological Answer : Apply meta-analysis to reconcile discrepancies. For instance, if antimicrobial activity varies across studies, assess variables like bacterial strain selection (Gram-positive vs. Gram-negative), compound solubility, and assay protocols (e.g., broth microdilution vs. disk diffusion). Use multivariate regression to isolate confounding factors . Cross-validate findings with structural analogs, such as 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one (), which has documented antimicrobial mechanisms .
Q. What computational strategies are effective for predicting the reactivity of 1,3-Benzenediamine, 4-methoxy-6-methyl- in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to model electron density distribution and frontier molecular orbitals (HOMO/LUMO). Compare with experimental data from NIST or analogous compounds (e.g., 4-Methoxyindole in ) to predict sites for electrophilic substitution . Molecular dynamics simulations can further explore solvent effects and transition states .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets at a molecular level?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins/enzymes. For mechanistic insights, conduct kinetic assays (e.g., Michaelis-Menten analysis) and pair with mutagenesis studies on target residues. Structural analogs like [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone ( ) suggest piperazine moieties may enhance target engagement .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. For small sample sizes, leverage Bayesian hierarchical models to estimate uncertainty. Cross-reference toxicity thresholds with structurally related amines (e.g., 4-Amino-m-cresol in ) to establish baselines .
Q. How can researchers integrate machine learning to predict novel derivatives of 1,3-Benzenediamine, 4-methoxy-6-methyl- with enhanced properties?
- Methodological Answer : Train a graph neural network (GNN) on existing benzenediamine derivatives, using features like molecular descriptors (logP, polar surface area) and bioactivity data. Validate predictions with synthetic feasibility scores from retrosynthesis tools (e.g., ASKCOS). This approach aligns with AI-driven innovations in chemical engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
